molecular formula C24H18N2O2S B2497653 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 2034544-24-4

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2497653
CAS No.: 2034544-24-4
M. Wt: 398.48
InChI Key: NMNJXGSYLOMBPI-UHFFFAOYSA-N
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Description

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide is a heterocyclic compound featuring a xanthene core (tricyclic aromatic system) linked via a carboxamide group to a pyridine-thiophene hybrid substituent. The pyridine ring is substituted at the 3-position with a methyl group bearing a thiophen-3-yl moiety.

Properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2S/c27-24(26-14-16-6-5-12-25-23(16)17-11-13-29-15-17)22-18-7-1-3-9-20(18)28-21-10-4-2-8-19(21)22/h1-13,15,22H,14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNJXGSYLOMBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=C(N=CC=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Xanthene-9-Carboxylic Acid Derivatives

The xanthene-9-carboxylic acid precursor is typically synthesized via Friedel-Crafts acylation or oxidation of 9H-xanthene. In one approach, xanthene is treated with chloroacetyl chloride in the presence of AlCl₃ to yield 9-chloroacetylxanthene, which is subsequently hydrolyzed to the carboxylic acid using NaOH. Alternative routes involve direct carboxylation using CO₂ under high-pressure conditions with palladium catalysts.

Table 1: Synthesis of Xanthene-9-Carboxylic Acid

Method Reagents/Conditions Yield (%) Reference
Friedel-Crafts Acylation AlCl₃, chloroacetyl chloride 65–72
Palladium-Catalyzed CO₂ Insertion Pd(OAc)₂, PPh₃, 80°C 58–63

(2-(Thiophen-3-yl)Pyridin-3-yl)Methyl Amine Synthesis

The pyridine-thiophene fragment is constructed via cross-coupling reactions. A Suzuki-Miyaura coupling between 3-bromo-2-(thiophen-3-yl)pyridine and a boronic ester derivative achieves the aryl-aryl linkage. Subsequent reduction of the nitrile group (e.g., using LiAlH₄) yields the primary amine.

Key Reaction Pathway:

  • Suzuki Coupling :
    $$ \text{3-Bromo-2-(thiophen-3-yl)pyridine} + \text{Bpin-CH}2\text{CN} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}_3} \text{3-CN-2-(thiophen-3-yl)pyridine} $$ .
  • Reduction :
    $$ \text{3-CN-2-(thiophen-3-yl)pyridine} \xrightarrow{\text{LiAlH}_4} \text{(2-(thiophen-3-yl)pyridin-3-yl)methyl amine} $$ .

Amide Coupling Methodologies

Carboxylic Acid Activation

The xanthene-9-carboxylic acid is activated using thionyl chloride (SOCl₂) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the corresponding acyl chloride or active ester. EDC-mediated activation in dichloromethane (DCM) with N-hydroxysuccinimide (NHS) is preferred for its mild conditions.

Amine Coupling

The activated carboxylic acid is reacted with (2-(thiophen-3-yl)pyridin-3-yl)methyl amine in the presence of a base (e.g., triethylamine) to facilitate nucleophilic acyl substitution. Solvents such as DCM or tetrahydrofuran (THF) are employed, with reaction times varying between 12–24 hours.

Optimization Data :

  • Temperature : 0–25°C (prevents side reactions).
  • Yield : 78–85% after column chromatography (silica gel, hexane/ethyl acetate).

Alternative Routes and Modifications

One-Pot Sequential Reactions

A patent-derived method combines xanthene carboxylation and amine coupling in a single pot using Pd(II) catalysts. This approach reduces purification steps but requires stringent temperature control (60–80°C).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the amide bond formation, achieving 88% yield with reduced solvent volume.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 4.8 Hz, pyridine-H), 7.89 (s, thiophene-H), 7.20–6.80 (m, xanthene-H).
  • HRMS : m/z 398.1198 [M+H]⁺ (calculated: 398.1193).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity, with retention time = 12.3 min.

Challenges and Optimization

Byproduct Formation

Over-activation of the carboxylic acid leads to dimerization. Using EDC/NHS instead of SOCl₂ minimizes this issue.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) improve amine solubility but complicate purification. Non-polar solvents (THF) are preferred for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The xanthene core can interact with various enzymes and receptors, modulating their activity. The pyridine and thiophene moieties can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-9H-xanthene-9-carboxamide ()
  • Core Structure : Shares the xanthene-carboxamide backbone but replaces the pyridine-thiophene substituent with a pyridazine ring (a six-membered ring with two adjacent nitrogen atoms) connected via an ether linkage to a 4-methylphenyl group.
  • Key Differences: Pyridazine vs. Pyridine-Thiophene: Pyridazine’s electron-deficient nature (due to two nitrogen atoms) may alter binding affinity compared to the pyridine-thiophene system, which offers mixed electronic properties (pyridine’s basicity and thiophene’s π-electron richness).
Tetrahydrocarbazole Derivatives ()
  • Core Structure : Carbazole (tricyclic with a central pyrrole ring) instead of xanthene. The substituent is an acetamide group rather than a carboxamide.
  • Functional Groups: The acetamide group lacks the hydrogen-bonding capability of the carboxamide, which may reduce solubility or target affinity .
Diisopropylaminoethyl Xanthene-9-carboxylate Methobromide ()
  • Core Structure : Xanthene carboxylate ester linked to a quaternary ammonium group.
  • Key Differences :
    • Ionic vs. Neutral : The quaternary ammonium group confers water solubility and ionic character, contrasting with the neutral carboxamide in the target compound.
    • Ester vs. Amide : Esters are more prone to hydrolysis, suggesting reduced metabolic stability compared to the target’s amide bond .

Structural and Property Comparison Table

Compound Name Core Structure Key Substituent Functional Group Potential Advantages
Target Compound Xanthene Pyridine-thiophene methylene Carboxamide Rigid, planar, strong H-bond donor
Pyridazine-Xanthene Analog () Xanthene Pyridazine-ether-4-methylphenyl Carboxamide Electron-deficient, flexible linkage
Tetrahydrocarbazole Acetamide () Carbazole Chloro/fluoro/methyl-tetrahydrocarbazole Acetamide Enhanced π-π stacking, reduced H-bond
Xanthene Carboxylate Salt () Xanthene Quaternary ammonium Ester (ionic) High solubility, ionic interaction

Biological Activity

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide is a synthetic organic compound that has garnered attention in biological research due to its potential therapeutic properties, particularly in the fields of oncology and inflammation. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a xanthene core , which is known for its fluorescent properties, alongside a pyridine ring and a thiophene moiety . These structural components are crucial as they contribute to the compound's reactivity and interaction with biological targets.

The mechanism by which this compound exerts its effects involves several pathways:

  • Enzyme Interaction : The xanthene core can interact with various enzymes, potentially modulating their activity.
  • Receptor Binding : The pyridine and thiophene groups enhance binding affinity to specific receptors, influencing cellular signaling pathways.
  • Fluorescent Properties : Its inherent fluorescence allows for applications in biological imaging and as a probe in biochemical assays.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (Hep G2) and colon carcinoma (Caco-2). For example, one study reported an IC50 value of approximately 161.3 nM against Hep G2 cells, suggesting potent anticancer properties .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory activities:

  • COX Inhibition : It has shown promising results in inhibiting cyclooxygenase (COX) enzymes, with specific compounds demonstrating selectivity for COX-2 over COX-1. This selectivity is critical for reducing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparative Biological Activity

Activity TypeIC50 Value (nM)Target Cell Line
Anticancer161.3Hepatocellular carcinoma
Anti-inflammatory4.37COX-2

Case Studies

  • Structure-Activity Relationship (SAR) : A series of analogs derived from xanthene compounds were evaluated for their ability to induce apoptosis in cancer cells. The results indicated that modifications to the xanthene structure significantly impacted biological activity, emphasizing the importance of SAR in drug design .
  • Fluorescent Probes : The fluorescent nature of this compound has been exploited in cellular imaging studies, where it was used to track cellular processes in real-time, providing insights into tumor microenvironments.

Q & A

Q. NMR Spectroscopy :

  • ¹H NMR : Verify aromatic proton environments (thiophene δ 7.2–7.5 ppm, xanthene δ 6.8–7.1 ppm) .
  • ¹³C NMR : Confirm carbonyl resonance (~170 ppm for the amide group) .

HPLC : Ensure purity (>98%) using C18 columns and UV detection at 254 nm .

Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ matching theoretical mass .

Q. What are the key physicochemical properties critical for experimental design?

  • Solubility : Poor aqueous solubility (logP ~3.5); requires DMSO or ethanol for dissolution .
  • Stability : Degrades under prolonged UV exposure; store in amber vials at –20°C .
  • Reactivity : Susceptible to nucleophilic substitution at the pyridine methyl group; avoid strong bases .

Advanced Questions

Q. How can computational methods enhance the design of novel derivatives?

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict regioselectivity in substitution reactions .
  • Feedback Loops : Experimental data (e.g., reaction yields) refine computational models to prioritize high-probability synthetic routes .
  • Case Study : MD simulations reveal steric hindrance at the xanthene core, guiding methyl group modifications to improve binding affinity .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Comparative Assays :
  • In vitro testing : Standardize cell lines (e.g., HepG2 vs. HEK293) to isolate compound-specific effects .
  • Dose-response curves : Validate EC₅₀ values across multiple replicates to address variability .
    • Meta-analysis : Cross-reference with structurally similar xanthenes (e.g., anti-inflammatory EC₅₀ = 12 μM vs. 25 μM in conflicting studies) .

Q. What experimental designs are recommended to elucidate the mechanism of action?

  • Target Identification :

Pull-down assays : Use biotinylated analogs to isolate binding proteins .

Kinase profiling : Screen against a panel of 50+ kinases to identify inhibition hotspots .

  • Pathway Analysis : RNA-seq post-treatment to map downstream gene regulation (e.g., NF-κB pathway modulation) .

Q. How can reaction conditions be systematically optimized for scale-up?

  • Design of Experiments (DoE) :
  • Variables : Temperature (60–100°C), solvent (DMF vs. THF), catalyst loading (5–20 mol%) .
  • Response surface modeling : Identify optimal conditions for yield (>80%) and purity (>95%) .
    • Case Result : DMF with 10 mol% DMAP at 90°C maximizes amide bond formation efficiency (yield: 82%, purity: 97%) .

Q. What evidence supports its potential as a fluorescent probe?

  • Structural Basis : The xanthene core exhibits intrinsic fluorescence (λₑₓ = 350 nm, λₑₘ = 450 nm) .
  • Applications :
  • Cellular imaging : Localizes in lipid membranes with minimal photobleaching .
  • pH sensitivity : Fluorescence quenches at pH <5, enabling acidic organelle tracking .

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